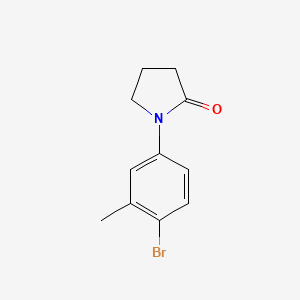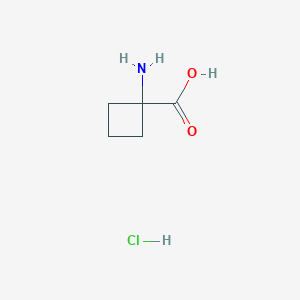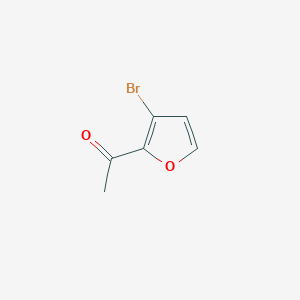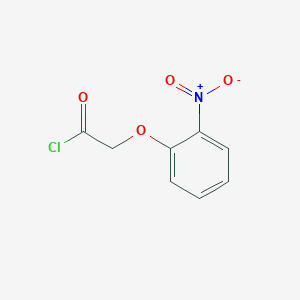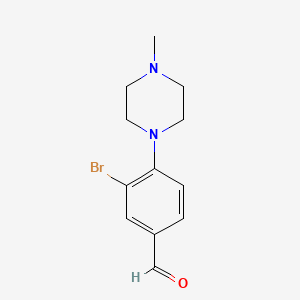
4-苄氧基苯乙酰氯
描述
4-Benzyloxyphenylacetyl Chloride is a chemical compound that can be utilized as an intermediate in organic synthesis. While the provided papers do not directly discuss 4-Benzyloxyphenylacetyl Chloride, they do provide insights into the synthesis and reactions of structurally related compounds. For instance, benzyl chlorides and benzoyl chlorides are mentioned as key intermediates or reactants in several studies, which could be relevant to understanding the chemistry of 4-Benzyloxyphenylacetyl Chloride .
Synthesis Analysis
The synthesis of related compounds often involves the use of benzyl chlorides or benzoyl chlorides as intermediates or starting materials. For example, chirally deuterated benzyl chlorides were prepared from benzyl alcohols using hexachloroacetone and polymer-supported triphenylphosphine . Additionally, benzoyl chlorides were used in the synthesis of functionalized pyrazole scaffolds, indicating their utility in multi-step organic synthesis . These methods could potentially be adapted for the synthesis of 4-Benzyloxyphenylacetyl Chloride.
Molecular Structure Analysis
The molecular structure of 4-Benzyloxyphenylacetyl Chloride would consist of a benzyl group attached to a phenyl ring through an ether linkage (benzyloxy), with an acetyl chloride moiety attached to the phenyl ring. The papers discuss various molecular structures, such as benzotriazepinones and benzoxazoles, which are synthesized from different starting materials and could provide insights into the reactivity and stability of aromatic compounds with substituents similar to those in 4-Benzyloxyphenylacetyl Chloride .
Chemical Reactions Analysis
The chemical reactivity of benzyl chlorides and benzoyl chlorides is well-documented. For instance, benzyl chlorides can undergo phase transfer catalysis to synthesize complex molecules , and benzoyl chlorides can react with benzofurans to create ketones . These reactions demonstrate the versatility of benzyl and benzoyl chlorides in organic synthesis, which is relevant to understanding the potential reactions of 4-Benzyloxyphenylacetyl Chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Benzyloxyphenylacetyl Chloride would be influenced by its functional groups. The presence of the acetyl chloride group suggests reactivity towards nucleophiles, while the benzyloxy group could affect the compound's solubility and stability. The papers do not directly provide data on the physical and chemical properties of 4-Benzyloxyphenylacetyl Chloride, but studies on similar compounds, such as the phase transfer catalysis using benzyl triethyl ammonium chloride , could offer indirect information on the behavior of benzyl and acyl chlorides in different environments.
科学研究应用
细胞毒性研究
关于苯扎氯铵(一种与4-苄氧基苯乙酰氯相关的化合物)的研究显示其对人类结膜细胞的影响。De Saint Jean等人(1999年)的一项研究探讨了苯扎氯铵对细胞存活率的影响,揭示了这种化合物可以在非常低的浓度下诱导细胞生长停滞和死亡。这项研究对于了解苯扎氯铵的体外毒性及其对使用含有该防腐剂的局部治疗的患者眼表疾病的潜在影响具有重要意义(De Saint Jean et al., 1999)。
环境应用
Brillas等人(2003年)的一项研究关注了使用过氧共凝法降解4-氯苯氧乙酸,这种化学物质在结构上与4-苄氧基苯乙酰氯相似。这种方法涉及使用氧扩散阴极进行创新性处理,可以快速净化除草剂的酸性溶液。研究结果突显了这类化合物在降解水介质中的污染物方面的环境相关性(Brillas, Boye, & Dieng, 2003)。
肽和氨基酸衍生物的合成
在肽合成中,Barlos等人(1988年)展示了聚合物结合的三苯甲氯化物的应用,该化合物与4-苄氧基苯乙酰氯具有功能团相似性,用于合成氨基酸衍生物和肽。这项研究揭示了这类化合物在有机化学中促进简单高产率合成的实用性(Barlos, Gatos, Kallitsis, Papaioannou, & Sotiriou, 1988)。
化学合成和催化
Habibi等人(2018年)开发了一种涉及4-(苄氧基)苄基氯化物的新型催化剂,用于合成N-苄基芳基氰胺。这种催化剂展示了4-苄氧基苯乙酰氯衍生物在促进高效化学合成方面的潜力(Habibi, Heydari, & Faraji, 2018)。
安全和危害
- Hazard Statements :
- H314: Causes severe skin burns and eye damage.
- H290: May be corrosive to metals.
- Precautionary Measures :
- P501: Dispose of contents/container at an approved waste disposal plant.
- P260: Avoid breathing dusts or mists.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves, clothing, eye protection, and face protection.
- P406: Store in a corrosive-resistant container with a resistant inner liner.
未来方向
Research on 4-Benzyloxyphenylacetyl Chloride could explore its applications in organic synthesis, drug development, and materials science. Investigating its reactivity with various nucleophiles and optimizing its synthetic routes would be valuable.
属性
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAGJMNAVUCWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463466 | |
| Record name | 4-Benzyloxyphenylacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenylacetyl Chloride | |
CAS RN |
39188-62-0 | |
| Record name | 4-Benzyloxyphenylacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxyphenylacetyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



